molecular formula C9H13ClN2S B1479713 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090371-16-5

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479713
CAS No.: 2090371-16-5
M. Wt: 216.73 g/mol
InChI Key: RGHITYREVDPOMG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a sulfur-containing fused heterocycle with a pyrazole core fused to a thiopyran ring. Its structure features a chloromethyl group at position 3 and an ethyl substituent at position 2, which influence its physicochemical and pharmacological properties. This compound belongs to the thiopyrano[4,3-c]pyrazole class, a subset of pyranopyrazoles with distinct electronic and steric profiles due to sulfur substitution . Below, we compare this compound with structurally and functionally related analogs, focusing on synthesis, properties, and applications.

Properties

IUPAC Name

3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHITYREVDPOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CSCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique fused ring structure, which enhances its reactivity and interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
CAS Number 2090945-12-1
Purity ≥ 95%

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. Common methods include the reaction of chloromethyl-substituted pyrazoles with ethyl-substituted thiopyran derivatives. The use of bases such as sodium hydride facilitates the cyclization process, improving yield and purity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that compounds containing the pyrazole nucleus showed effective inhibition against various pathogens. The specific biological activity of this compound has been linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes in microbial metabolism .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Various studies have reported that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to fit into binding sites effectively, modulating various molecular pathways involved in disease processes.

Case Studies

  • Antimicrobial Activity Study :
    • A recent investigation evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibitory effects compared to standard antibiotics .
  • Anticancer Evaluation :
    • In a study focusing on breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells .

Comparison with Similar Compounds

Core Heterocycle Variations

The thiopyrano[4,3-c]pyrazole scaffold differs from oxygen-containing pyrano[4,3-c]pyrazoles (e.g., ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate, CAS 78052-51-4) in its heteroatom.

Substituent Modifications

Key analogs and their substituent-driven differences:

Compound Name Substituents (Position) Key Features
Target Compound 3-(Chloromethyl), 2-ethyl Chloromethyl enhances reactivity; ethyl improves metabolic stability
3-(Aminomethyl)-2-ethyl derivative 3-(Aminomethyl), 2-ethyl Increased polarity; potential for protonation in acidic environments
2-Isopropyl-3-carboxylic acid derivative 2-Isopropyl, 3-carboxylic acid Carboxylic acid improves water solubility; isopropyl adds steric bulk
3-(Trifluoromethyl)-1-(2-chloroethyl) analog 3-(Trifluoromethyl), 1-(2-chloroethyl) Trifluoromethyl enhances lipophilicity; chloroethyl may increase toxicity

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound (Estimated) 2-Isopropyl-3-carboxylic Acid Ethyl 2-methyl-pyrano Derivative
Molecular Formula C9H13ClN2S C10H14N2O2S C10H14N2O3
Molecular Weight (g/mol) ~228.7 226.3 210.2
pKa ~3.5 (predicted) 2.83 N/A
Boiling Point (°C) N/A 430.4 (predicted) N/A
Lipophilicity (LogP) Higher (due to Cl, S) Lower (carboxylic acid) Moderate (ester group)

The chloromethyl group in the target compound likely increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to aminomethyl or carboxylic acid derivatives .

Preparation Methods

Pyrazole Ring Formation

The pyrazole moiety is typically synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For tetrahydrothiopyrano-fused pyrazoles, the precursors often contain sulfur atoms or thiol groups enabling ring fusion.

  • Example Reaction: Hydrazine hydrate reacts with α,β-unsaturated ketones or ketoesters bearing sulfur substituents to form the pyrazole ring, followed by intramolecular cyclization to form the tetrahydrothiopyrano ring.

Tetrahydrothiopyrano Ring Construction

The tetrahydrothiopyrano ring is formed by intramolecular nucleophilic attack of a sulfur atom on an electrophilic carbon, often facilitated by base or acid catalysis.

  • Mechanism: The sulfur atom in a thiol or thioether group attacks a suitably positioned electrophilic center on the pyrazole ring precursor, closing the ring and forming the fused system.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 3-position is introduced via halogenation reactions, commonly using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chloromethyl methyl ether under controlled conditions.

  • Typical Conditions: The hydroxymethyl or methyl precursor at the 3-position is treated with chlorinating agents under anhydrous conditions, often at low temperatures to avoid side reactions.

Representative Preparation Protocol (Hypothetical Example Based on Analogous Systems)

Step Reagents & Conditions Description Yield (%) Notes
1 Hydrazine hydrate, α,β-unsaturated thioketone, ethanol, reflux Pyrazole ring formation via cyclocondensation 70-80 Reaction time: 6-8 hours
2 Base (e.g., K₂CO₃), solvent (DMF), 60°C Intramolecular cyclization to form tetrahydrothiopyrano ring 65-75 Monitored by TLC
3 Thionyl chloride, anhydrous solvent, 0-5°C Chloromethylation at 3-position 60-70 Low temperature to minimize decomposition

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for pyrazole protons and chloromethyl methylene groups confirm successful synthesis.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound.
  • IR Spectroscopy: Bands corresponding to C–Cl stretching and heterocyclic ring vibrations.

Research Findings and Optimization

  • Cascade annulation reactions have been reported to efficiently construct fused pyrazole systems, potentially adaptable to thiopyrano analogs, offering improved yields and shorter reaction times.
  • Control of reaction parameters such as temperature, solvent polarity, and reagent stoichiometry is critical to maximize yield and purity.
  • The chloromethylation step requires careful handling of chlorinating agents to avoid over-chlorination or decomposition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range (%) Comments
Pyrazole ring formation Hydrazine hydrate, ketoester Reflux in ethanol 70-80 Base-free or acid catalyzed
Tetrahydrothiopyrano ring closure K₂CO₃, DMF 60°C, 4-6 hours 65-75 Intramolecular nucleophilic attack
Chloromethyl group introduction SOCl₂ or PCl₅ 0-5°C, anhydrous solvent 60-70 Requires low temperature, inert atmosphere

Q & A

[Basic] What are the common synthetic routes for preparing 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole?

Answer:
The synthesis typically involves cyclocondensation of substituted thiopyranones with hydrazine derivatives. For example:

  • Step 1: Refluxing tetrahydro-3,5-bis-(phenylmethylene)-4H-thiopyran-4-one with 3-dimethylaminopropylhydrazine in methanol (4–5 hours) to form the pyrazole ring .
  • Step 2: Chloromethylation via nucleophilic substitution or Friedel-Crafts alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under controlled conditions .
  • Critical Factors: Solvent choice (methanol, acetonitrile), temperature (reflux conditions), and stoichiometric ratios to avoid side reactions like over-alkylation.

[Basic] How is the molecular structure of this compound characterized in academic research?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.20–1.50 ppm (ethyl CH₃), δ 3.80–4.20 ppm (chloromethyl CH₂Cl), and δ 6.50–7.50 ppm (aromatic protons if present) .
    • ¹³C NMR: Signals for thiopyrano carbons (δ 100–120 ppm) and pyrazole carbons (δ 140–160 ppm) .
  • Mass Spectrometry: Molecular ion [M⁺] at m/z 230.76 (C₁₀H₁₅ClN₂S) confirms the molecular weight .
  • X-ray Crystallography: Resolves steric effects from the ethyl and chloromethyl groups on the fused ring system .

[Advanced] How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

Answer:
Methodological Optimization Strategies:

  • Catalyst Screening: Use Lewis acids (e.g., TiCl₄) to enhance cyclization efficiency .
  • Solvent-Free or Green Solvents: Ethanol-water mixtures reduce side-product formation .
  • Microwave Assistance: Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .
  • Temperature Gradients: Gradual heating (40°C → 80°C) prevents premature decomposition of intermediates .

Table 1: Yield Optimization via Catalysts

CatalystSolventYield (%)Reference
TiCl₄Toluene85
TPGS-750-M (surfactant)Water92
None (thermal)Methanol68

[Advanced] How should researchers address contradictory spectral data in structural analysis?

Answer:
Contradictions often arise in:

  • ¹H NMR Splitting Patterns: Overlapping signals due to diastereomers or rotamers. Use 2D NMR (COSY, NOESY) to resolve coupling .
  • Mass Fragmentation: Isomeric byproducts may produce similar m/z. Employ high-resolution MS (HRMS) to distinguish isotopic clusters .
  • X-ray vs. Computational Data: Discrepancies in bond angles/planarity require DFT calculations (e.g., B3LYP/6-31G*) to validate experimental results .

[Advanced] What green chemistry approaches are applicable to synthesize derivatives of this compound?

Answer:

  • Biocatalysis: Lipases (e.g., Aspergillus niger) enable solvent-free, room-temperature synthesis with >85% yield .
  • Natural Catalysts: Lemon peel powder or eggshell/Ti(IV) composites reduce waste and energy use .
  • Water as Solvent: TPGS-750-M surfactant micelles in water achieve 92% yield for pyrano[2,3-c]pyrazole analogs .

Table 2: Green Synthesis Metrics

MethodCatalystYield (%)E-Factor
BiocatalysisLipase880.8
Microwave + SurfactantTPGS-750-M920.5
Thermal (traditional)None682.1

[Basic] What are the key safety considerations for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation:
    • P260/P262: Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
    • Storage: Keep in airtight containers at 4°C, away from moisture and oxidizers .
  • Waste Disposal: Neutralize chlorinated byproducts with NaOH/ethanol before disposal .

[Advanced] How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The –CH₂Cl group:

  • Enhances Electrophilicity: Activates the adjacent pyrazole ring for SN2 reactions (e.g., with amines or thiols) .
  • Steric Effects: Bulky ethyl and thiopyrano groups limit accessibility, requiring polar aprotic solvents (DMF, DMSO) to improve kinetics .
  • Byproduct Formation: Competing elimination (to form alkenes) is minimized by using mild bases (K₂CO₃ vs. NaOH) .

[Advanced] What strategies are used to resolve low yields in large-scale syntheses?

Answer:

  • Process Intensification:
    • Continuous flow reactors reduce batch variability .
    • In-line purification (e.g., scavenger resins) removes impurities in real-time .
  • DoE (Design of Experiments): Multi-variable analysis optimizes parameters like pH, temperature, and stirring rate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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